N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-13(18)5-3-10(16-17)14(19)15-9-2-4-11-12(8-9)21-7-6-20-11/h2-5,8H,6-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJIPRWFUFDEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction for Benzodioxin Formation
The benzodioxin core is synthesized via a nucleophilic aromatic substitution reaction. 3,4-dihydroxyaniline reacts with 1,2-dibromoethane under strongly alkaline conditions (e.g., NaOH or KOH) to form the bicyclic structure. Tetrabutyl ammonium bromide acts as a phase-transfer catalyst, enhancing reaction efficiency.
Reaction Conditions
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Molar Ratio : 3,4-dihydroxyaniline : 1,2-dibromoethane = 1 : 5
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Temperature : Reflux (100–110°C)
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Time : 5–6 hours
Mechanistic Insight
The reaction proceeds via deprotonation of phenolic -OH groups, followed by nucleophilic attack on 1,2-dibromoethane. The intermediate undergoes cyclization to form the benzodioxin ring.
Synthesis of 1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid
Pyridazine Ring Formation
The pyridazine moiety is constructed via cyclocondensation. Methylhydrazine reacts with maleic anhydride in aqueous ethanol to form 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Reaction Conditions
Oxidation Optimization
While the carboxylic acid forms directly in some routes, oxidation of aldehyde intermediates (e.g., using KMnO₄) is required if starting from alcohol or aldehyde precursors. Excess KMnO₄ in aqueous NaOH at 90°C ensures complete oxidation.
Critical Data
Amide Coupling Strategy
Carboxylic Acid Activation
The pyridazine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This step is conducted under reflux in anhydrous dichloromethane.
Reaction Conditions
Amidation with Benzodioxin Amine
The acid chloride reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of potassium carbonate to neutralize HCl byproducts.
Optimized Protocol
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Solvent : Tetrahydrofuran (THF)
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Molar Ratio : Acid chloride : amine = 1 : 1.2
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Temperature : Room temperature (25°C)
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Time : 12 hours
Characterization Data
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¹H NMR (DMSO-d₆) : δ 4.28 (4H, benzodioxin OCH₂), δ 3.52 (3H, N-CH₃), δ 7.52–7.89 (pyridazine aromatic protons).
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines pyridazine cyclization and amidation in a single reactor. Ethyl chloroformate mediates in situ activation of the carboxylic acid, reducing purification steps.
Advantages
-
Yield : 80%
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Time Savings : 30% compared to stepwise synthesis.
Enzymatic Amidation
Recent advances employ lipase enzymes (e.g., Candida antarctica lipase B) for greener amide bond formation. This method avoids acid chloride use but requires longer reaction times (24–48 hours).
Industrial Scalability and Challenges
Cost Analysis
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Potential
Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant biological activities:
- Antidiabetic Activity : Compounds derived from this scaffold have been screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing Type 2 diabetes mellitus (T2DM) .
- Neuroprotective Effects : Some studies highlight the potential of these compounds in treating neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting acetylcholinesterase activity .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on α-glucosidase Inhibition : A series of synthesized compounds were evaluated for their inhibitory effects on α-glucosidase. The results indicated that certain derivatives showed promising IC50 values comparable to standard drugs used for T2DM management .
- Acetylcholinesterase Inhibition : Another study focused on evaluating the acetylcholinesterase inhibitory activity of these compounds. The findings suggested that some derivatives could potentially serve as lead candidates for further development in AD treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the benzodioxin ring or the pyridazine moiety can significantly influence their efficacy and selectivity against target enzymes.
| Compound | Structure | Activity |
|---|---|---|
| Compound A | Compound A | α-glucosidase inhibitor |
| Compound B | Compound B | Acetylcholinesterase inhibitor |
Future Research Directions
Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of these compounds.
- Mechanistic Studies : Investigating the mechanisms by which these compounds exert their biological effects to better understand their therapeutic potential.
- Optimization of Derivatives : Further chemical modifications to enhance selectivity and reduce side effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The carboxamide group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzodioxin derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Sulfonamide Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () Structure: Replaces the pyridazine carboxamide with a 4-methylbenzenesulfonamide group. Key Difference: Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), whereas carboxamides like the target compound may engage different targets due to their distinct hydrogen-bonding profiles.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()
Carboxamide Derivatives
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () Structure: Pyridine-3-amine with a dimethylaminomethylphenyl group. Application: Labeled for research use only, highlighting the exploratory status of many benzodioxin derivatives in medicinal chemistry .
Antihepatotoxic Flavones and Coumarins ()
- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-Dioxino)flavone (4g) Structure: Flavone cores with 1,4-dioxane rings (distinct from benzodioxin). Activity: Demonstrated antihepatotoxic effects comparable to silymarin, with hydroxymethyl substitution enhancing activity .
Heterocyclic Derivatives
- N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide () Structure: Combines pyrimido-benzimidazole and bipyridin moieties.
Structure-Activity Relationship (SAR) Insights
- Substituent Effects :
- The 1-methyl-6-oxo-pyridazine group in the target compound likely enhances hydrogen-bond acceptor capacity compared to sulfonamides or acetamides .
- Hydroxymethyl groups in dioxane-flavones () improve antihepatotoxic activity, suggesting that polar substituents on benzodioxin derivatives may optimize therapeutic profiles.
- Ring Systems :
Comparative Data Table
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound suggest it may exhibit various pharmacological effects, making it a candidate for further research in drug development.
The molecular formula of this compound is C14H15N5O3, with a molar mass of 301.3 g/mol. Its structure features a benzodioxin moiety and a pyridazine ring, which are known to contribute to diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives possess significant biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin exhibit antibacterial and antifungal properties. For instance, the 3,4-dihydro derivatives have been noted for their effectiveness against various pathogens .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
A study published in the Journal of Serb Chem Soc highlighted the antimicrobial properties of benzodioxin derivatives. The findings indicated that certain modifications to the benzodioxin structure enhance activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Benzodioxin Derivative A | Antibacterial | 12.5 |
| Benzodioxin Derivative B | Antifungal | 15.0 |
Anticancer Activity
Research has focused on the anticancer effects of similar compounds. A study found that N-(2,3-dihydro-1,4-benzodioxin) derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Anti-inflammatory Studies
In vivo studies have demonstrated that certain benzodioxin derivatives can significantly reduce inflammation in animal models. The compounds were shown to suppress TNF-alpha and IL-6 levels in induced inflammation models .
Q & A
Q. How can structural modifications enhance selectivity or reduce toxicity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituent variations (e.g., methyl → trifluoromethyl) to correlate structure with activity .
- Crystallography : Solve co-crystal structures with target proteins to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
